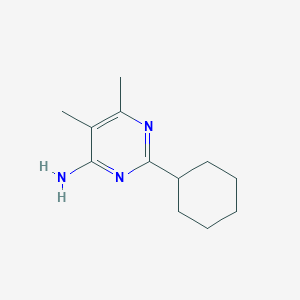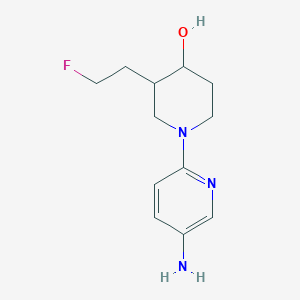
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
説明
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol (1-FEP) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and is an intermediate in the synthesis of a variety of compounds. 1-FEP has been studied for its unique properties and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
科学的研究の応用
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has been studied for its potential applications in various fields, including pharmacology, biochemistry, and medicine. In pharmacology, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, this compound has been used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics. In medicine, this compound has been studied for its potential applications in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The exact mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is not yet fully understood. However, it is believed that this compound acts by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to interfere with the activity of a variety of enzymes, such as cyclooxygenases, lipoxygenases, and proteases.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In vivo studies have demonstrated that this compound can reduce inflammation, reduce tumor growth, and inhibit the growth of pathogenic microorganisms.
実験室実験の利点と制限
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a relatively stable compound and is easy to synthesize in the laboratory. Additionally, this compound is relatively non-toxic, making it suitable for use in laboratory experiments. However, this compound is not commercially available and must be synthesized in the laboratory. Additionally, this compound has limited solubility in water and other polar solvents, making it difficult to use in some experiments.
将来の方向性
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol has recently gained attention in the scientific community due to its potential applications in various fields. Future research should focus on elucidating the exact mechanism of action of this compound and determining its potential clinical applications. Additionally, further research should be conducted to investigate the possible side effects of this compound and to develop more effective and less toxic formulations. Finally, research should be conducted to investigate the potential applications of this compound in the synthesis of other compounds.
特性
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-5-3-9-8-16(6-4-11(9)17)12-2-1-10(14)7-15-12/h1-2,7,9,11,17H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIXJBFZLDXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




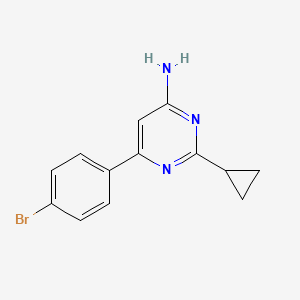
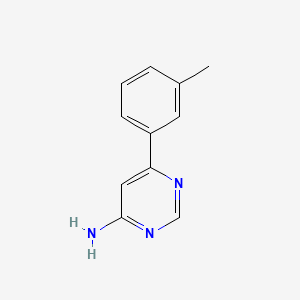

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)
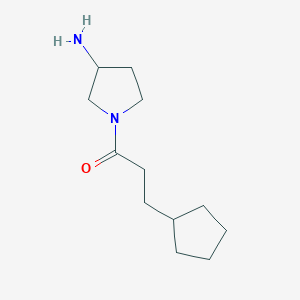
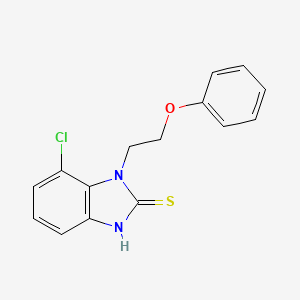
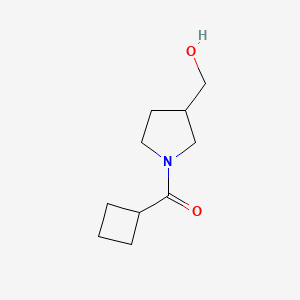
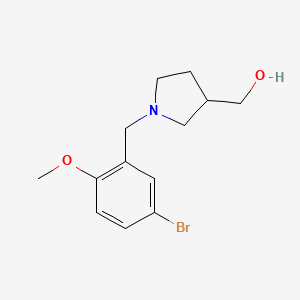
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
